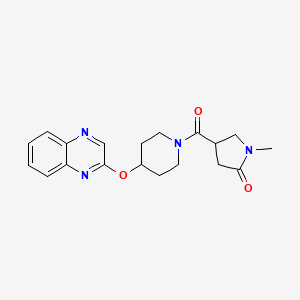
1-Methyl-4-(4-(Chinoxalin-2-yloxy)piperidin-1-carbonyl)pyrrolidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxaline derivatives has been a subject of interest in several studies. One approach involves the direct synthesis of 4-aryl pyrrolo[1,2-a]quinoxalines through oxidative coupling between methyl arene and 1-(2-aminophenyl) pyrroles, using di-t-butyl peroxide and an iron catalyst. This method tolerates various functional groups and proceeds in air, making it accessible and environmentally friendly . Another study reports the synthesis of coumarin-bearing pyrrolo[1,2-a]quinoxaline derivatives via a one-pot three-component reaction using piperidine–iodine as a dual system catalyst. This method is characterized by good yields and mild reaction conditions .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate was determined, revealing the chair conformation of the piperazine ring and specific dihedral angles between the pyrimidine and phenyl rings, as well as between the quinoline and pyrimidine rings . Similarly, the structure of 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one was characterized by FT-IR, NMR, X-Ray, and HRMS spectral analysis .
Chemical Reactions Analysis
The reactivity of pyrrolo[1,2-a]quinoxaline derivatives has been explored in various chemical reactions. Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrrole have been used to obtain pyrrolo[1,2-a]quinoxaline and its 4-(1-hydroxyalkyl) derivatives. This reaction is highly efficient and can be performed in the presence of aldehydes or ketones to yield the corresponding hydroxyalkyl derivatives . Additionally, Diels-Alder reactions of N-acyliminium cations with olefins have been employed to synthesize pyrrolo- and pyrrolidino[1,2-a]quinolin-1-ones, providing a concise and efficient method for generating new members of this compound family .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[1,2-a]quinoxaline derivatives are closely related to their molecular structures. For example, the dihedral angles observed in the crystal structure of related compounds can influence their physical properties, such as solubility and melting points . The presence of various functional groups also affects the chemical reactivity and stability of these compounds. DFT studies on related tautomeric preferences have shown that certain tautomeric forms are unstable, which can have implications for the reactivity and properties of the compounds .
Wissenschaftliche Forschungsanwendungen
- Chinoxalinderivate weisen ein potenzielles Antikrebsvermögen auf. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht, einschließlich der Hemmung der Proliferation und der Induktion von Apoptose. Diese Verbindungen können wichtige zelluläre Signalwege stören, die an der Krebsentwicklung beteiligt sind .
- Chinoxalinderivate haben antimikrobielle Wirkungen gegen Bakterien, Pilze und Parasiten gezeigt. Sie könnten als neuartige Mittel zur Bekämpfung von Infektionskrankheiten dienen .
- Einige Chinoxalinderivate weisen antiepileptische Eigenschaften auf, indem sie Neurotransmitterrezeptoren modulieren. Diese Verbindungen könnten therapeutisches Potenzial für die Epilepsiebehandlung haben .
- Forscher haben Chinoxalinderivate als potenzielle Antituberkulosemittel untersucht. Diese Verbindungen können Mycobacterium tuberculosis angreifen und dessen Wachstum hemmen .
- Chinoxalinderivate wurden auf ihre antimalaria-Wirkung hin untersucht. Sie können den Lebenszyklus des Parasiten oder die Wechselwirkungen zwischen Wirt und Pathogen stören .
- Leishmaniose, die durch Protozoenparasiten verursacht wird, ist eine vernachlässigte Tropenkrankheit. Chinoxalinderivate haben sich als vielversprechende Antileishmaniosemittel erwiesen .
- Einige Chinoxalinverbindungen weisen eine Anti-HIV-Aktivität auf, indem sie virale Enzyme oder Eintrittsprozesse angreifen. Diese Derivate könnten zur HIV-Therapie beitragen .
- Chinoxalinderivate können entzündungshemmende Signalwege modulieren, was sie zu potenziellen Kandidaten für die Behandlung von Entzündungsstörungen macht .
- Forscher haben die antioxidativen Eigenschaften von Chinoxalinderivaten untersucht. Diese Verbindungen können Zellen vor oxidativem Stress und damit verbundenen Krankheiten schützen .
- Chinoxalinderivate wurden auf ihre Auswirkungen auf die Alzheimer-Krankheit untersucht. Sie können die Amyloidaggregation oder Neuroinflammation beeinflussen .
- Einige Chinoxalinverbindungen zeigen vielversprechende Ergebnisse bei der Behandlung von Diabetes, indem sie den Glukosestoffwechsel oder die Insulinsignalwege beeinflussen .
- Obwohl nicht umfassend untersucht, könnten Chinoxalinderivate möglicherweise auf ihre Wirkung gegen SARS-CoV-2 oder andere Coronaviren untersucht werden .
- Das Dengue-Virus ist ein großes globales Gesundheitsproblem. Chinoxalinderivate könnten die Virusreplikation oder den Eintritt hemmen .
- Chinoxalinderivate können neurodegenerative Prozesse beeinflussen, die mit der Parkinson-Krankheit verbunden sind .
- Einige Chinoxalinverbindungen wirken als Antagonisten am 5HT3-Rezeptor, was Auswirkungen auf die Behandlung von Übelkeit und Erbrechen haben könnte .
Antikrebs- & Antiproliferative Aktivität
Antimikrobielle Aktivität
Antiepileptische Aktivität
Antituberkulose-Aktivität
Antimalaria-Aktivität
Antileishmaniose-Aktivität
Anti-HIV-Aktivität
Entzündungshemmende Aktivität
Antioxidative Aktivität
Anti-Alzheimer-Aktivität
Antidiabetische Aktivität
Anti-COVID-Aktivität
Anti-Dengue-Aktivität
Anti-Parkinson-Aktivität
5HT3-Rezeptor-Antagonistenaktivität
Anti-Amöbiasis-Aktivität
Zusammenfassend lässt sich sagen, dass Chinoxalinderivate ein breites Spektrum an potenziellen Anwendungen in verschiedenen Forschungsfeldern bieten. Ihre multifunktionalen Eigenschaften machen sie zu interessanten Kandidaten für die Arzneimittelentwicklung und therapeutische Interventionen. Forscher untersuchen weiterhin ihre Wirkmechanismen und optimieren ihre Wirksamkeit für bestimmte Bedingungen . Wenn Sie weitere Details benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, uns zu fragen!
Eigenschaften
IUPAC Name |
1-methyl-4-(4-quinoxalin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-22-12-13(10-18(22)24)19(25)23-8-6-14(7-9-23)26-17-11-20-15-4-2-3-5-16(15)21-17/h2-5,11,13-14H,6-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESQHIATVMSOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548444.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2548445.png)
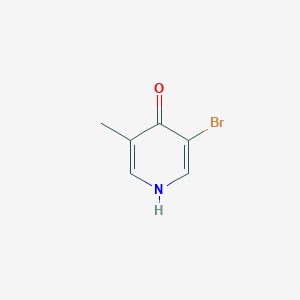
![4-chloro-1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2548448.png)
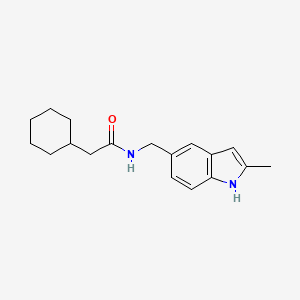
![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)
![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfonyl]acrylamide](/img/structure/B2548452.png)

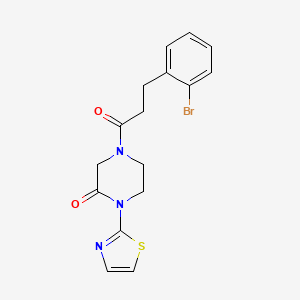
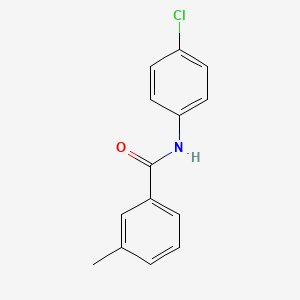
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)

![7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2548465.png)